ACE Inhibitory Potency: IPP Demonstrates 1.77-Fold Greater Potency Than VPP
In a direct head-to-head comparison using identical experimental conditions, Ile-Pro-Pro (IPP) exhibited significantly greater ACE inhibitory potency than its structural analog Val-Pro-Pro (VPP). The IC50 value for IPP was 5.15 ± 0.17 μM, compared to 9.13 ± 0.21 μM for VPP [1]. This difference corresponds to a 1.77-fold enhancement in potency, attributable to the presence of the isoleucine versus valine at the N-terminal position. A separate purification study from sour milk similarly reported IC50 values of 5 μM for IPP and 9 μM for VPP, confirming the reproducibility of this differential across independent investigations [2].
| Evidence Dimension | ACE inhibition (IC50) |
|---|---|
| Target Compound Data | 5.15 ± 0.17 μM (also reported as 5 μM) |
| Comparator Or Baseline | Val-Pro-Pro (VPP): 9.13 ± 0.21 μM (also reported as 9 μM) |
| Quantified Difference | IPP is 1.77-fold more potent than VPP |
| Conditions | In vitro ACE inhibition assay; peptides purified from skimmed milk hydrolysate via three-step reverse-phase HPLC |
Why This Matters
For assays requiring defined ACE inhibition thresholds, IPP achieves target inhibition at ~44% lower molar concentration than VPP, reducing compound consumption and enabling more physiologically relevant dosing in ex vivo or in vivo studies.
- [1] Pan D, Luo Y, Tanokura M. Antihypertensive peptides from skimmed milk hydrolysate digested by cell-free extract of Lactobacillus helveticus JCM1004. Food Chemistry. 2005 Jun;91(1):123-129. View Source
- [2] Nakamura Y, Yamamoto N, Sakai K, Okubo A, Yamazaki S, Takano T. Purification and characterization of angiotensin I-converting enzyme inhibitors from sour milk. J Dairy Sci. 1995 Apr;78(4):777-83. View Source
